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molecular formula C4H6N4O2 B1301234 3-(1H-tetrazol-1-yl)propanoic acid CAS No. 92614-86-3

3-(1H-tetrazol-1-yl)propanoic acid

Cat. No. B1301234
M. Wt: 142.12 g/mol
InChI Key: WMTYEYUOSFTJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04794109

Procedure details

4.5 g of tetrazole are stirred for 8 hours at 90° with 4.5 ml of acrylic acid and 15 drops of pyridine. After cooling, 150 ml of water are added to the reaction mixture and the whole is acidified with HCl (concentrated) and concentrated under reduced pressure in a rotary evaporator. The crystalline residue is digested three times with methyl ethyl ketone and the combined organic phases are dried over sodium sulphate. After concentration by evaporation, the crystalline residue is stirred with isopropanol/ether and filtered off.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][N:3]=[N:2]1.[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8].Cl>N1C=CC=CC=1.O>[N:1]1([CH2:8][CH2:7][C:6]([OH:10])=[O:9])[CH:5]=[N:4][N:3]=[N:2]1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
N1N=NN=C1
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the crystalline residue is stirred with isopropanol/ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure in a rotary evaporator
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
by evaporation
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Name
Type
Smiles
N1(N=NN=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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